2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18610075
InChI: InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2
SMILES:
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one

CAS No.:

Cat. No.: VC18610075

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one -

Specification

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
IUPAC Name 2-chloro-7,8-dihydropyrano[4,3-b]pyridin-5-one
Standard InChI InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2
Standard InChI Key ZVSIOVNGSYVNJH-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)C2=C1N=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

The core structure of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one consists of a bicyclic framework merging a pyran oxygen heterocycle with a pyridine ring. Key structural features include:

  • Molecular formula: C₈H₆ClNO₂

  • Molecular weight: 183.59 g/mol

  • IUPAC name: 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

  • SMILES representation: Clc1ccc2c(n1)CCOC2=O

  • InChIKey: VMIZASNDJVIUFE-UHFFFAOYSA-N

The planar pyridine ring (positions 4,3-b) is fused to a partially saturated pyran ring, with the ketone group at position 5 and a chlorine atom at position 2. This arrangement introduces significant electronic asymmetry, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

While no direct synthesis protocol for 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is publicly documented, analogous routes for related pyrano-pyridines suggest a multi-step strategy:

  • Ring formation: Cyclocondensation of γ-pyrones with aminopyridine precursors under acidic conditions.

  • Chlorination: Electrophilic substitution using POCl₃ or PCl₅ to introduce the C2 chlorine .

  • Oxidation: Selective oxidation of a dihydropyran intermediate to the ketone.

A related synthesis for 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 1250840-53-9) involves refluxing with phosphoryl chloride (POCl₃), yielding a 66% product after chromatographic purification . Adapting this method could involve substituting the nitrile group with a ketone via hydrolysis or Grignard reactions.

Physicochemical Properties

Experimental data for this specific compound remains limited, but computational and class-based predictions provide insights:

PropertyValue/DescriptionSource
Melting pointNot reported
Boiling pointNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)
LogP (octanol-water)Estimated ~1.2 (via PubChemLite)
TPSA (Topological PSA)46.3 Ų

The compound’s moderate lipophilicity (LogP ~1.2) and polar surface area (~46 Ų) suggest potential blood-brain barrier permeability, a trait valuable in CNS-targeted drug candidates .

VendorPurityPrice (250 mg)CAS Number
A2B ChemN/A$1,4622673369-37-2

Primary applications focus on:

  • Medicinal chemistry: As a scaffold for kinase inhibitors or antimicrobial agents.

  • Material science: Building block for chiral ligands in asymmetric catalysis.

Related Compounds and Derivatives

Modifying the core structure alters physicochemical and biological profiles:

CompoundMolecular FormulaKey Differences
2-Chloro-7,7-dimethyl-...pyridin-5-oneC₁₀H₁₀ClNO₂Added methyl groups at C7
2-Chloro-...pyridine-3-carbonitrileC₉H₇ClN₂ONitrile substituent at C3

The dimethyl analog (C₁₀H₁₀ClNO₂) shows increased steric bulk, reducing aqueous solubility but enhancing metabolic stability.

Challenges and Future Directions

Key gaps include:

  • Synthetic optimization: Developing cost-effective, high-yield routes.

  • ADME profiling: Pharmacokinetic studies to assess bioavailability.

  • Target identification: Screening against disease-relevant protein panels.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s potential.

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